6-Bromo-2-propylquinolin-4-amine
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Overview
Description
6-Bromo-2-propylquinolin-4-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .
Preparation Methods
The synthesis of 6-Bromo-2-propylquinolin-4-amine typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Industrial production methods may employ green chemistry approaches, such as microwave-assisted synthesis or solvent-free conditions, to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
6-Bromo-2-propylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The bromine atom can be replaced by hydrogen or other substituents through reduction reactions.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Bromo-2-propylquinolin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-propylquinolin-4-amine involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately cell death. Additionally, quinoline derivatives can interact with other molecular pathways, contributing to their diverse biological activities .
Comparison with Similar Compounds
6-Bromo-2-propylquinolin-4-amine can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also inhibits hemozoin polymerization.
Bedaquiline: An antimycobacterial drug that targets ATP synthase.
Fluoroquinolones: A class of antibiotics that target DNA gyrase and topoisomerase IV. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
Properties
CAS No. |
1189107-19-4 |
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Molecular Formula |
C12H13BrN2 |
Molecular Weight |
265.15 g/mol |
IUPAC Name |
6-bromo-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13BrN2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3H2,1H3,(H2,14,15) |
InChI Key |
FYBRWJWEWFYDSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)Br)N |
Origin of Product |
United States |
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